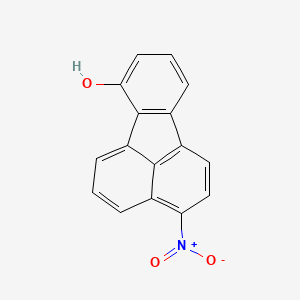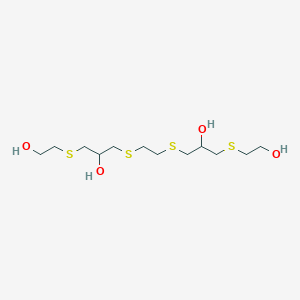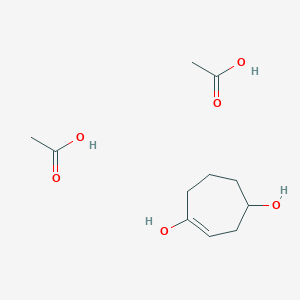
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene is an organic compound belonging to the class of diazenes It features a naphthalene ring substituted with a chlorine atom and a phenyl group connected via a diazene linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene typically involves the reaction of 2-chloronaphthalene with phenylhydrazine under specific conditions. The reaction is carried out in the presence of an oxidizing agent such as ferric chloride or copper(II) chloride to facilitate the formation of the diazene linkage. The reaction is usually conducted in an organic solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility in the production process.
化学反应分析
Types of Reactions
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of (E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form covalent bonds with proteins, altering their activity and leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene: Lacks the (E)-configuration, resulting in different stereochemistry and potentially different reactivity.
1-(2-Bromonaphthalen-1-yl)-2-phenyldiazene: Substituted with a bromine atom instead of chlorine, leading to different chemical properties.
1-(2-Chloronaphthalen-1-yl)-2-(4-methylphenyl)diazene: Substituted with a methyl group on the phenyl ring, affecting its steric and electronic properties.
Uniqueness
(E)-1-(2-Chloronaphthalen-1-yl)-2-phenyldiazene is unique due to its specific (E)-configuration, which influences its reactivity and interaction with molecular targets. The presence of the chlorine atom on the naphthalene ring also imparts distinct chemical properties compared to similar compounds.
属性
CAS 编号 |
116227-73-7 |
|---|---|
分子式 |
C16H11ClN2 |
分子量 |
266.72 g/mol |
IUPAC 名称 |
(2-chloronaphthalen-1-yl)-phenyldiazene |
InChI |
InChI=1S/C16H11ClN2/c17-15-11-10-12-6-4-5-9-14(12)16(15)19-18-13-7-2-1-3-8-13/h1-11H |
InChI 键 |
APUNIBQRTOKUKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


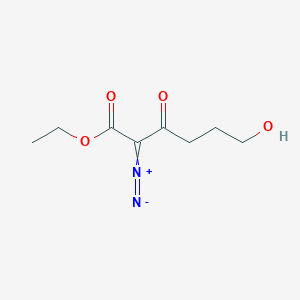

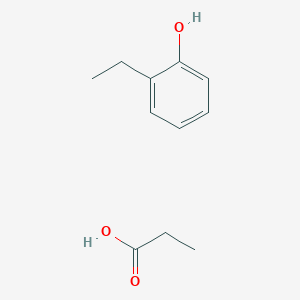
![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
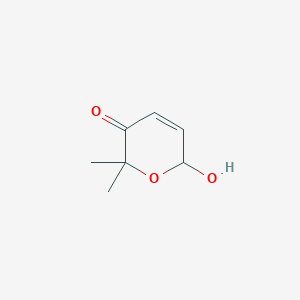
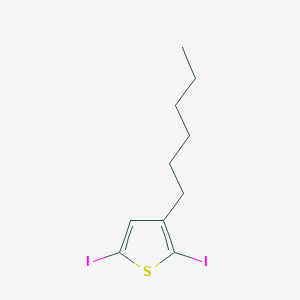
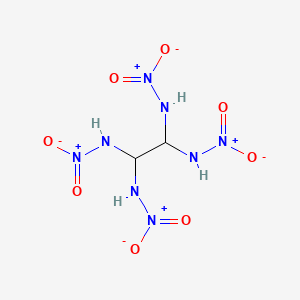
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
